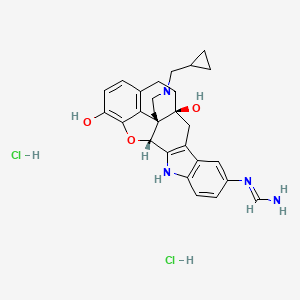

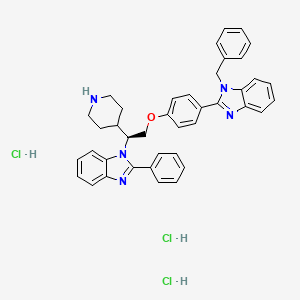

GNTI dihydrochloride

Descripción general

Descripción

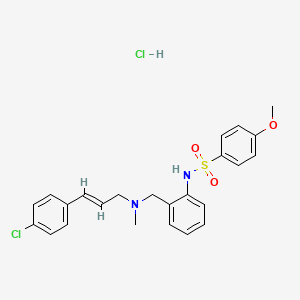

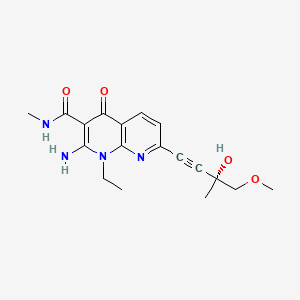

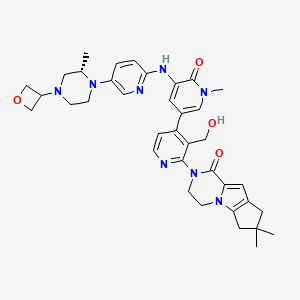

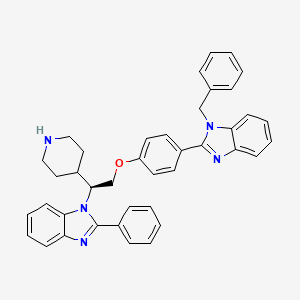

GNTI dihydrochloride is a selective κ/δ opioid heterodimer receptor agonist . It has no effect on opioid receptor homodimers . It displays tissue-specific analgesic effects in vitro .

Physical And Chemical Properties Analysis

GNTI dihydrochloride has a molecular weight of 544.48 . It is soluble to 100 mM in DMSO .Aplicaciones Científicas De Investigación

Inhibition of Psychosis-like Symptoms : GNTI dihydrochloride effectively inhibits MK-801-induced hyperlocomotion and stereotypy in mice, suggesting its potential involvement in modulating psychotic symptoms of schizophrenia. This points to its utility in exploring the kappa opioid receptor function in vivo (Qi et al., 2006).

Opioid Receptor Antagonist Potency : GNTI dihydrochloride is reported to have significant potency and selectivity as a kappa-opioid receptor antagonist. It exhibits greater antagonist potency and selectivity than norbinaltorphimine, another kappa-opioid receptor antagonist, in smooth muscle preparations. This makes it a potentially valuable tool for opioid research (JonesRobert & Portoghese, 2000).

Analgesic Effectiveness and Opioid Receptor Heterodimers : Research shows that the opioid agonist ligand 6'-guanidinonaltrindole, related to GNTI, selectively activates only opioid receptor heterodimers but not homomers. Its analgesic effectiveness in vivo indicates the functional relevance of opioid receptor heterodimers. This highlights the potential of targeting opioid heterodimers for designing analgesic drugs with reduced side effects (Waldhoer et al., 2005).

Schedule-Controlled Behavior in Monkeys : In a study involving rhesus monkeys, GNTI dihydrochloride showed potent and selective kappa antagonist effects with a slow onset and long duration of action. This suggests its utility in studying kappa receptor-mediated processes (Negus et al., 2002).

Prevention of Compulsive Scratching : Nalfurafine, a kappa opioid agonist, inhibits compulsive scratching in mice elicited by GNTI dihydrochloride. This indicates the involvement of the kappa opioid system in the pathogenesis of itch and the potential of nalfurafine as an antipruritic in conditions involving itch (Inan et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPIMNXJPMPQHK-CVVXFVLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)